![molecular formula C8H7ClO4 B1522576 4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid CAS No. 1311317-83-5](/img/structure/B1522576.png)
4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid
Overview
Description
The compound is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The “4-(2-Chloroacetyl)-5-methyl” part suggests that the compound has a chloroacetyl group and a methyl group attached to the furan ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acylation, chlorination, or condensation . For instance, chloroacetyl chloride is commonly used as an acylating agent in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, compounds with chloroacetyl groups are often colorless liquids that are reactive and can be corrosive .Scientific Research Applications
Antimicrobial and Anticancer Drug Research
Compounds similar to “4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid” have been studied for their potential in combating antimicrobial and anticancer drug resistance. Researchers synthesize new derivatives and study their pharmacological activities to develop more effective treatments .
Pharmaceutical Impurity Analysis
Chemical analogs of the compound are often analyzed as impurities in pharmaceuticals. The identification and quantification of such impurities are crucial for drug safety and efficacy .
Synthetic Chemistry
Derivatives of related compounds are used in synthetic chemistry to create new molecules with potential therapeutic applications. These synthesized molecules can serve as intermediates for further modification .
Drug Discovery
In drug discovery, compounds with similar structures are evaluated for their biological significance. They may serve as key intermediates or lead compounds in the development of new drugs .
Safety and Hazards
properties
IUPAC Name |
4-(2-chloroacetyl)-5-methylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-4-5(6(10)3-9)2-7(13-4)8(11)12/h2H,3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZNFCAAUDQIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-5-methylfuran-2-carboxylic acid | |
CAS RN |
1311317-83-5 | |
Record name | 4-(2-chloroacetyl)-5-methylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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